ent-Benazepril

Descripción general

Descripción

ent-Benazepril: is a stereoisomer of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, heart failure, and chronic kidney disease . Benazepril is a prodrug that is converted into its active form, benazeprilat, in the liver . The compound is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the use of convertible isocyanides in an Ugi three-component reaction . This reaction combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . The key step involves the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester .

Industrial Production Methods: Industrial production of benazepril typically involves the use of advanced intermediates like L-Homophenylalanine ethyl ester and critical asymmetric Aza-Michael reactions . These methods ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:

Oxidation: Conversion to benazeprilat, its active form.

Hydrolysis: Ester hydrolysis to form the active metabolite.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Requires esterases for hydrolysis.

Hydrolysis: Trifluoroacetic acid for hydrolysis of secondary amides.

Substitution: Various reagents depending on the specific functional group being replaced.

Major Products:

Benazeprilat: The active form of benazepril.

Ethyl Ester: Intermediate products during synthesis.

Aplicaciones Científicas De Investigación

ent-Benazepril has a wide range of applications in scientific research:

Chemistry: Used in the study of ACE inhibitors and their synthesis.

Biology: Investigated for its effects on the renin-angiotensin system.

Medicine: Used in the treatment of hypertension, heart failure, and chronic kidney disease.

Industry: Employed in the production of pharmaceuticals and as a reference standard for quality control.

Mecanismo De Acción

ent-Benazepril, like benazepril, is a prodrug that is converted into its active form, benazeprilat, in the liver . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .

Comparación Con Compuestos Similares

Lisinopril: Another ACE inhibitor used for hypertension and heart failure.

Quinapril: Similar in structure and function to benazepril.

Enalapril: Also an ACE inhibitor with similar applications.

Uniqueness: ent-Benazepril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers . This uniqueness can influence its efficacy and safety profile in clinical applications .

Actividad Biológica

Ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by several mechanisms and therapeutic effects, which have been the subject of extensive research. This article explores the biological activities of this compound, including its pharmacological effects, case studies highlighting its clinical implications, and relevant research findings.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that raises blood pressure; thus, its inhibition leads to vasodilation and a reduction in blood pressure. The pharmacodynamics of this compound can be summarized as follows:

- Inhibition of Angiotensin II Formation : Reduces vasoconstriction.

- Decreased Aldosterone Secretion : Lowers sodium and water retention.

- Improved Cardiac Output : Enhances heart function in patients with heart failure.

Pharmacological Effects

The pharmacological effects of this compound extend beyond blood pressure regulation. Research indicates potential benefits in various conditions:

- Cardiovascular Protection : Studies demonstrate that this compound improves cardiac function in animal models of heart failure by preventing myocardial remodeling after ischemic events.

- Renal Protection : A three-year trial showed that this compound significantly slows the progression of renal insufficiency in patients with various renal diseases, reducing the risk of reaching critical endpoints such as dialysis .

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, particularly in cognitive decline associated with Alzheimer's disease.

Case Report: Benazepril-Induced Agranulocytosis

A notable case report documented a male patient who developed drug-induced agranulocytosis after starting treatment with benazepril. Upon discontinuation of the drug, the patient experienced a complete recovery of white blood cell counts. This case underscores the importance of monitoring for rare but serious side effects associated with ACE inhibitors like benazepril .

Clinical Trial Insights

A clinical trial involving 583 patients with renal insufficiency revealed that those treated with benazepril had a 53% reduction in the risk of reaching critical renal endpoints compared to placebo . This emphasizes the compound's role in renal protection across various underlying conditions.

Table 1: Summary of Key Research Findings on this compound

Propiedades

Número CAS |

98626-50-7 |

|---|---|

Fórmula molecular |

C24H28N2O5 |

Peso molecular |

424.5 g/mol |

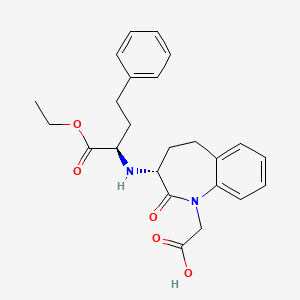

Nombre IUPAC |

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |

Clave InChI |

XPCFTKFZXHTYIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES isomérico |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES canónico |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Key on ui other cas no. |

131064-75-0 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.